molecular formula C6H8O2 B077267 Vinyl crotonate CAS No. 14861-06-4

Vinyl crotonate

Cat. No.: B077267
CAS No.: 14861-06-4
M. Wt: 112.13 g/mol
InChI Key: IYNRVIKPUTZSOR-UHFFFAOYSA-N
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Description

Vinyl crotonate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5215. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization and Crosslinking Applications :

    • Vinyl crotonate can be polymerized into a ring structure under certain conditions and used for crosslinking modification of emulsion coatings based on poly(vinyl acetate) without the need for initiators or heating (La Ming, 2007).
    • It can copolymerize with vinyl esters and various monomers like vinyl chloride, styrene, and maleic anhydride, mainly acting as a crosslinking donor (La Ming, 2007).
  • Thermal Stability in Vinyl Polymers :

    • Vinyl polymers synthesized from adamantyl-containing acrylic derivatives, including crotonates, exhibit thermal stability and less flexibility (T. Otsu et al., 1991).
  • Thermal Degradation Studies :

    • Vinyl-trans-crotonate shows characteristics supporting the hypothesis that slow inter- and intra-molecular chain propagation reactions allow for the formation of cyclic structural units in polymers (L. Trossarelli & M. Guaita, 1968).
  • Stabilizers for Poly(vinyl chloride) :

    • Crotonal thiobarbituric acid, a derivative of crotonic acid, has been investigated as a thermal stabilizer for rigid PVC, showing higher efficiency than some industrial stabilizers (Nadia A. Mohamed et al., 2001).
  • Environment-Friendly Adhesives :

    • The effect of various factors on the viscosity of poly(vinyl crotonal) solutions was studied, suggesting its use in environmentally friendly adhesives (L. Guo, 2010).
  • Chemical Recycling of Bio-Based Polymers :

    • Vinyl monomers derived from the thermal degradation of polyhydroxyalkanoates, including crotonic acid, can be used to create water-soluble copolymers, demonstrating a method for the sustainable development of bio-based polymers (H. Ariffin et al., 2010).
  • Hair Spray Formulations :

    • A hybrid polymer including crotonic acid for use in hair sprays was developed, offering a firm hold while maintaining a soft, natural feel (Claudius Dipl.-Chem. Dr. Schwarzwälder et al., 2007).
  • Improved Ionic Conductivities in Polymers :

  • Cosmetic Safety :

  • Synthesis and Curing of Vinyl Ester Resin :

    • Crotonic acid was used to form vinyl ester resin from epoxy resin, with its curing and thermal properties investigated (Jyoti Chaudhary, 2022).

Safety and Hazards

Vinyl crotonate is classified as a flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

ethenyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRVIKPUTZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883965
Record name Vinyl crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14861-06-4
Record name Vinyl crotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14861-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Vinyl crotonate (CH3CH=CHCOOCH=CH2) is an organic compound with a molecular weight of 112.13 g/mol. [] It features both a vinyl group and a crotonate group within its structure, making it suitable for various polymerization reactions. [, ] Unfortunately, detailed spectroscopic data is limited in the provided research.

ANone: this compound exhibits interesting polymerization behavior. Under specific conditions, it can undergo polymerization to form a ring structure. [] This characteristic makes it valuable for modifying emulsion coatings based on poly(vinyl acetate), eliminating the need for initiators or heat. [] Additionally, it acts as a crosslinking donor in copolymerization reactions with monomers like vinyl acetate, vinyl chloride, styrene, and maleic anhydride. [, , ]

ANone: Yes, this compound's crosslinking ability proves beneficial in creating capacitive-type humidity sensors. [, ] The cross-linked polymer films derived from this compound enhance sensitivity due to improved water sorption ability while minimizing temperature sensitivity fluctuations. [, ]

ANone: The cross-linking structure in poly(this compound) plays a crucial role in its water sorption behavior. While the polymer is inherently hydrophobic, crosslinking enhances its ability to absorb water. [] This is evident in the increased dielectric constant and orientation polarization observed with higher water sorption. []

ANone: Absolutely. Research demonstrates the use of this compound in enzymatic reactions. For instance, Pseudomonas cepacia lipase catalyzes the regioselective acylation of floxuridine with this compound. [] This method enables the efficient synthesis of 3′-O-crotonylfloxuridine, a novel compound, while circumventing the isomerization issues encountered in traditional organic synthesis. []

ANone: While not directly explored in the provided research, this compound acts as a substrate in enzymatic reactions that yield hydrazides. [] This finding suggests potential applications in synthesizing pharmaceutical intermediates, as hydrazides are prevalent pharmacophores in drug discovery.

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